Indoline-5,6-diol hydrobromide Indoline-5,6-diol hydrobromide
Brand Name: Vulcanchem
CAS No.: 138937-28-7
VCID: VC21246078
InChI: InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
SMILES: C1CNC2=CC(=C(C=C21)O)O.Br
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol

Indoline-5,6-diol hydrobromide

CAS No.: 138937-28-7

Cat. No.: VC21246078

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Indoline-5,6-diol hydrobromide - 138937-28-7

Specification

CAS No. 138937-28-7
Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5,6-diol;hydrobromide
Standard InChI InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
Standard InChI Key TXMQOPNBBITFNX-UHFFFAOYSA-N
SMILES C1CNC2=CC(=C(C=C21)O)O.Br
Canonical SMILES C1CNC2=CC(=C(C=C21)O)O.Br

Introduction

Chemical Structure and Properties

Indoline-5,6-diol hydrobromide (CAS 138937-28-7) is characterized by a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring, with hydroxyl groups specifically positioned at the 5 and 6 positions of the indoline scaffold. This unique structural arrangement contributes significantly to the compound's chemical properties and biological activities.

The IUPAC name for this compound is 2,3-dihydro-1H-indole-5,6-diol;hydrobromide, though it is also known as 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1). The structural framework includes a non-coplanar arrangement of its rings, which influences its physicochemical characteristics.

Physicochemical Properties

Indoline-5,6-diol hydrobromide exhibits several distinctive physicochemical properties that make it relevant for research applications. The compound typically appears as brown crystals and demonstrates good water solubility, a characteristic enhanced by the presence of the hydroxyl groups at the 5 and 6 positions. These hydroxyl groups also contribute to the compound's ability to form hydrogen bonds, increasing its interactions with biological systems.

Table 1: Key Physicochemical Properties of Indoline-5,6-diol Hydrobromide

PropertyCharacteristic
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Physical StateCrystalline solid (brown)
SolubilityEnhanced water solubility
StabilityRequires storage at 2-8°C
InChI KeyTXMQOPNBBITFNX-UHFFFAOYSA-N
Canonical SMILESC1CNC2=CC(=C(C=C21)O)O.Br

The compound demonstrates aromatic properties and is classified as a weak base, primarily due to the nitrogen atom in its structure. These properties influence its reactivity profiles and interactions with other chemical entities.

Synthesis Methods

Several methodologies have been developed for the synthesis of Indoline-5,6-diol hydrobromide, each with specific advantages and applications.

Ether Cleavage Process

A significant method for producing 5,6-dihydroxyindolines involves the ether cleavage of corresponding ethers, as detailed in patent literature . This process typically requires careful control of reaction conditions, including temperature and molar ratios. For optimal yields, the molar ratio of hydrobromic acid to the indoline ether generally ranges between 5:1 and 15:1 . This approach represents an industrially viable route for scaled production.

Reduction of Indole Derivatives

Another common synthetic route involves the reduction of indole, which can be accomplished using various reducing agents under controlled conditions. This method is particularly useful for laboratory-scale synthesis and can be modified to accommodate different functional group tolerances.

Intramolecular Diels-Alder Synthesis

The intramolecular Diels-Alder synthesis represents another approach, involving the cycloaddition of a conjugated diene and a substituted alkene to form the indoline scaffold. This method offers stereochemical control and can be advantageous for creating specific structural variants.

Industrial Production Considerations

In industrial settings, the production of Indoline-5,6-diol hydrobromide often necessitates protective strategies to stabilize the nitrogen atom during synthesis. Large-scale reactions require precise control of reaction parameters to ensure product purity and yield optimization.

Chemical Reactivity and Reaction Profiles

Indoline-5,6-diol hydrobromide participates in various chemical transformations that are relevant to both synthetic chemistry and biological interactions.

Oxidation Reactions

The compound can undergo oxidation reactions using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions primarily target the hydroxyl groups at positions 5 and 6, potentially yielding quinone derivatives that may themselves possess interesting biological properties.

Reduction Processes

Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce functional groups within the indoline structure. The outcomes of these reactions depend on reaction conditions and can lead to the formation of various alcohols or amines.

Substitution Reactions

Halogenation reactions, particularly using bromine or chlorine under controlled conditions, allow for further functionalization of the indoline scaffold. These substitution reactions enable structural diversification and can be leveraged to tune the compound's properties for specific applications.

Biological Activities

Research has revealed several notable biological activities associated with Indoline-5,6-diol hydrobromide, positioning it as a compound of interest for pharmacological investigations.

Antioxidant Properties

Studies have demonstrated that Indoline-5,6-diol hydrobromide exhibits significant antioxidant activity, protecting against oxidative stress-induced cell death in various cellular models. This protective effect appears comparable to established neuroprotective agents, suggesting potential applications in conditions associated with oxidative damage.

Anti-inflammatory Effects

The compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes. This dual inhibitory action contributes to significant anti-inflammatory effects observed in both in vitro and in vivo experimental models.

Neuroprotective Activity

Research has evaluated the neuroprotective capabilities of Indoline-5,6-diol hydrobromide, revealing promising results in protecting neuronal cells from damage. This neuroprotective effect may involve multiple mechanisms, including antioxidant activity and modulation of inflammatory pathways.

Biological ActivityMechanismResearch Evidence
AntioxidantFree radical scavenging; modulation of redox pathwaysProtection against oxidative stress in cellular models
Anti-inflammatoryDual inhibition of 5-LOX and sEHIn vitro and in vivo studies demonstrating reduced inflammatory markers
AntimicrobialInteraction with microbial cell structuresPreliminary studies showing activity against various pathogens
NeuroprotectiveMulti-modal (antioxidant, anti-inflammatory)Protection of neuronal cells in experimental models

Mechanism of Action

The biological effects of Indoline-5,6-diol hydrobromide arise from specific molecular interactions that influence cellular processes and signaling pathways.

Molecular Interactions

The compound's structure facilitates various molecular interactions that contribute to its biological activities. The benzene ring can engage in hydrophobic interactions with amino acid residues of proteins, while the nitrogen atom in the pyrrole ring functions as both a hydrogen bond donor and acceptor, enabling interactions with multiple biological targets.

Interaction with Lactotransferrin

Research has identified an interaction between Indoline-5,6-diol hydrobromide and lactotransferrin, a glycoprotein involved in iron transport and immune response. This interaction may play a significant role in mediating some of the compound's biological effects, particularly those related to immune modulation.

Redox Modulation

The antioxidant properties of Indoline-5,6-diol hydrobromide appear to involve modulation of cellular redox states. The compound may scavenge free radicals directly or influence cellular antioxidant defense systems, thereby protecting against oxidative damage.

Research Applications

Indoline-5,6-diol hydrobromide has found applications across multiple research domains, reflecting its versatility as a chemical entity.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a valuable intermediate in the synthesis of various indoline derivatives with potential therapeutic properties. Its structural features make it a useful scaffold for developing compounds with targeted biological activities.

Pharmacological Research

The compound is being studied for its potential applications in treating various medical conditions. Areas of investigation include cardiovascular diseases, pain management (analgesics), and cancer therapy. The multifaceted biological activities of Indoline-5,6-diol hydrobromide make it a promising candidate for these therapeutic applications.

Industrial Applications

Beyond medical research, Indoline-5,6-diol hydrobromide has found application in the cosmetic industry, particularly in hair dye formulations. Its chemical properties and relative stability contribute to its utility in this context.

Comparative Analysis with Related Compounds

Understanding how Indoline-5,6-diol hydrobromide compares to structurally similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with Indoline-5,6-diol hydrobromide, including 5-hydroxyindole, unsubstituted indole, and 5-bromo-4-indoline-2-diol. Each of these analogues possesses distinct chemical and biological properties based on their specific substitution patterns.

Table 3: Comparison of Indoline-5,6-diol Hydrobromide with Structural Analogues

CompoundStructural CharacteristicsKey DifferencesBiological Activity Profile
Indoline-5,6-diol hydrobromideHydroxyl groups at positions 5 and 6Higher water solubility; specific reactivity patternAntioxidant, anti-inflammatory, potential neuroprotective
5-HydroxyindoleSingle hydroxyl at position 5; fully aromaticLower water solubility; different electronic propertiesLimited reported biological activities
Indole (parent compound)No hydroxyl groups; fully aromaticSignificantly different reactivity; more lipophilicVarious activities; precursor to many bioactive compounds
5-Bromo-4-indoline-2-diolDifferent substitution pattern (Br at position 5)Altered electronic distribution; different reactivityVariable biological activity profile

Structure-Activity Relationships

The specific positioning of hydroxyl groups at the 5 and 6 positions in Indoline-5,6-diol hydrobromide contributes significantly to its biological activities. This substitution pattern creates a unique electronic distribution and hydrogen bonding potential that distinguishes it from other indoline derivatives. Understanding these structure-activity relationships is crucial for rational design of related compounds with enhanced properties.

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